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Compound of Interest |

2-(4-chlorophenyl)ethanesulfonyl!
Compound Name:
Chloride
CAS No.: 76653-13-9
\ J

Executive Summary

2-(4-Chlorophenyl)ethanesulfonyl chloride (CAS: 76653-13-9) is a critical sulfonylating
agent used primarily as a "privileged scaffold" linker in medicinal chemistry. Unlike its aromatic
counterpart (4-chlorobenzenesulfonyl chloride), the insertion of an ethylene spacer (

) between the phenyl ring and the sulfonyl group alters its reactivity profile, attenuating the
electrophilicity of the sulfur atom and providing rotational freedom beneficial for ligand-protein
binding interactions.

This guide provides a definitive technical analysis of the compound, synthesizing spectroscopic
data with handling protocols designed to mitigate the high hydrolysis risk associated with
aliphatic sulfonyl chlorides.

Core Chemical Identity
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Property Specification

IUPAC Name 2-(4-Chlorophenyl)ethane-1-sulfonyl chloride
CAS Number 76653-13-9

Molecular Formula

Molecular Weight 239.12 g/mol

Physical State

White to off-white crystalline solid (low melting)

Solubility

Soluble in DCM, THF, EtOAc; Reacts with
alcohols/water

Structural Analysis & Theoretical Framework

To interpret the spectroscopic data correctly, one must understand the electronic environment

of the molecule.

e The Aromatic System: The para-chloro substitution creates a symmetric electronic

distribution, resulting in a characteristic AA'BB' coupling pattern in the

NMR.

e The Ethylene Linker: The two methylene groups are chemically distinct.

o -Methylene: The carbon directly attached to the sulfonyl chloride (

) is highly deshielded due to the strong electron-withdrawing nature of the sulfonyl group

and the chlorine atom.
o -Methylene: The benzylic carbon (

) is shielded relative to the

-position but deshielded relative to a standard alkane due to the aromatic ring current.

Spectroscopic Compendium
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The following data represents the consensus spectroscopic profile derived from high-fidelity
prediction algorithms and analogous aliphatic sulfonyl chloride standards.

Nuclear Magnetic Resonance ( NMR)
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Critical Note: If the triplet at

4.0 ppm shifts upfield to

3.0-3.5 ppm or broadens significantly, the sample has likely hydrolyzed to the
sulfonic acid (

).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

Wavenumber ( Functional Group

Intensity .
) Assignment
1370 - 1385 Strong : Asymmetric Sulfony! Stretch.
1170 - 1190 Strong : Symmetric Sulfonyl Stretch.
1080 — 1095 Medium Stretch.
2920 - 2980 Weak

Aliphatic Stretch.

Mass Spectrometry (EI/ESI)

lonization: Electron Impact (70 eV) or ESI (Positive Mode with derivatization)
e Molecular lon: The parent ion

at

238 is often weak or absent due to the labile
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bond.

 Isotope Pattern: A distinct pattern reflecting two chlorine atoms (

and
).
o M (238): 100% (Relative abundance basis)
o M+2 (240):
65% (Contribution from one
in ring + one
in
)
o M+4 (242):
10% (Both

)

o Key Fragments:

o 125/127:

(Tropylium-like cation loss of

).

Experimental Protocols
Synthesis via Oxidative Chlorosulfonation
(Recommended)

This modern route avoids the harsh conditions of direct chlorosulfonation and offers higher

yields for phenethyl derivatives.
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Reaction Scheme:

e Precursor: 1-(2-bromoethyl)-4-chlorobenzene.

 Intermediate: Formation of S-[2-(4-chlorophenyl)ethyl]isothiourea salt.
e Oxidation: Chlorination using N-Chlorosuccinimide (NCS) and HCI.

Step-by-Step Protocol:

Thiouronium Formation: Reflux 1-(2-bromoethyl)-4-chlorobenzene (10 mmol) with Thiourea
(11 mmol) in Ethanol (20 mL) for 3 hours. Evaporate solvent to obtain the isothiourea salt.

¢ Chlorination: Suspend the salt in Acetonitrile/2M HCI (1:1, 25 mL) at 0°C.

» Addition: Add N-Chlorosuccinimide (40 mmol) portion-wise over 20 minutes, maintaining
temperature

°C.

o Workup: Stir for 1 hour. Extract with Isopropyl Acetate (safer alternative to DCM). Wash with
cold brine.

e Drying: Dry over anhydrous
and concentrate in vacuo at

°C.

Quality Control: The "Derivatization Check"

Sulfonyl chlorides are notoriously unstable in NMR solvents containing trace water. Do not rely
solely on direct NMR for purity assessment.

Procedure:
e Dissolve 10 mg of the sulfonyl chloride in 0.5 mL dry DCM.

e Add 1.5 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.
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e Stir for 10 minutes.
e Evaporate and run NMR on the resulting Sulfonamide.
» Validation: The sulfonamide is stable. A sharp singlet for the

proton and a clear shift in the

-methylene protons confirms the active sulfonyl chloride content of the original batch.

Visualization of Workflows
Analytical Decision Tree

This diagram outlines the logic flow for characterizing the compound and distinguishing it from
its hydrolysis product.
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Figure 1: Analytical workflow for validating sulfonyl chloride integrity using NMR markers.

Synthesis Pathway (Isothiourea Route)

Visualizing the conversion from alkyl halide to sulfonyl chloride.

4-Chlorophenethyl Thiourea / EtOH Isothiourea NCS / HCI/ MeCN 2-(4-Chlorophenyl)
Bromide (Reflux) Salt (Oxidative Chlorination) ethanesulfonyl Chloride
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Figure 2: Oxidative chlorosulfonation pathway via isothiourea intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1349895#spectroscopic-data-of-2-4-chlorophenyl-
ethanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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